
4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-nitroaniline is a compound that has a molecular weight of 235.01 . It is a pale-yellow to yellow-brown to orange solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-6-nitroaniline is1S/C6H4BrFN2O2/c7-3-1-4 (8)6 (9)5 (2-3)10 (11)12/h1-2H,9H2 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
1. Applications in Nonlinear Optical (NLO) Materials
4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. Vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques has been conducted on related compounds. The studies delve into the electron-donating and withdrawing effects on the structure of aniline and analyze the impact of substituent positions on vibrational spectra. Additionally, theoretical computations like density functional theory are utilized to explore hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, which are crucial in understanding and designing NLO materials (Revathi et al., 2017).
2. Antimicrobial Applications
Derivatives of 4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline have been synthesized and evaluated for antimicrobial activities. One such study involves the synthesis of newer compounds from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline, which were assessed for in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. The synthesized compounds showed significant potency in inhibiting the supercoiling activity of DNA gyrase from Mycobacterium smegmatis, an essential component for the survival of bacteria, indicating the potential of these compounds in antimicrobial applications (Murugesan et al., 2008).
3. Synthetic Methodology and Spectroscopic Analysis
The compound and its related derivatives have also been a focus in the field of synthetic chemistry and spectroscopic analysis. Studies involve developing new synthetic methods and analyzing the spectroscopic properties of synthesized aniline tetramers. These investigations provide insights into the structural and electronic properties of these compounds, which are crucial for their application in various fields such as materials science and pharmaceuticals (Kulszewicz-Bajer et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKAUGJSYBOLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


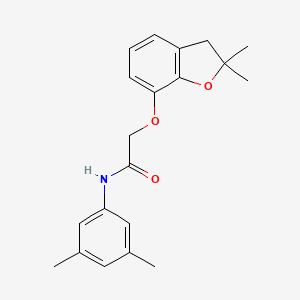
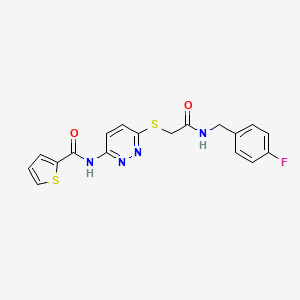
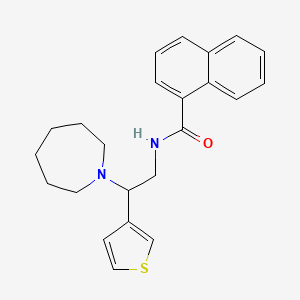
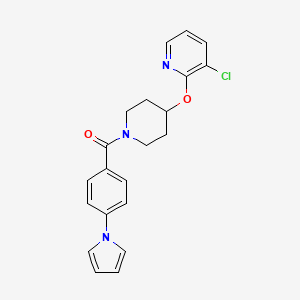
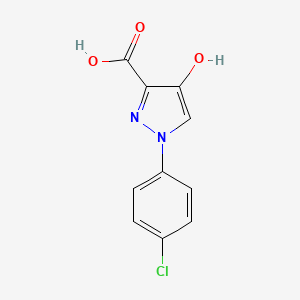
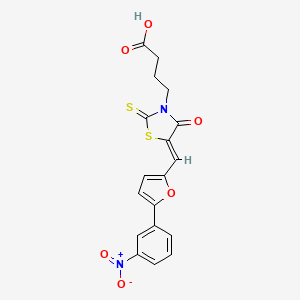
![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)
![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2600866.png)

![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2600868.png)
![3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2600869.png)